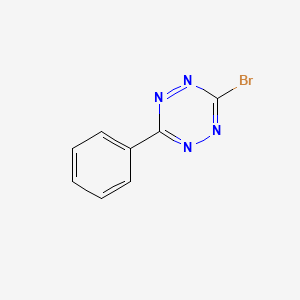

3-Bromo-6-phenyl-1,2,4,5-tetrazine

Übersicht

Beschreibung

“3-Bromo-6-phenyl-1,2,4,5-tetrazine” is a derivative of 1,2,4,5-tetrazine . It has a molecular formula of C8H5BrN4 and a molecular weight of 237.06 g/mol.

Synthesis Analysis

The synthesis of this compound can be achieved through a Sonogashira-type cross-coupling reaction . This involves the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine and this compound with terminal alkynes . The preparation of the starting reagents has also been optimized .Molecular Structure Analysis

The molecular structure of this compound is based on the tetrazine scaffold . Tetrazine derivatives are known for their unique fluorogenic characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine and this compound with terminal alkynes . The alkynyl products have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Biology

3-Bromo-6-phenyl-1,2,4,5-tetrazine is utilized in the field of chemical synthesis, particularly in the creation of asymmetrically disubstituted alkyltetrazines. This compound plays a critical role in Sonogashira coupling reactions, leading to the formation of alkynyl and alkyl-1,2,4,5-tetrazine fragments. These fragments are important in the synthesis of unnatural amino acids, demonstrating its significant role in the development of new compounds in chemical biology (Ros et al., 2020).

Protein Labeling and Biorthogonal Chemistry

In the field of bioconjugate chemistry, 3-Bromo-1,2,4,5-tetrazine is synthesized through an oxidant- and metal-free method, showcasing its reactivity and utility in protein labeling. It enables chemoselective labeling of proteins, which can then react with strained dienophiles to initiate click-to-release biorthogonal reactions. This reactivity has been leveraged for applications such as site-selective protein labeling and is significant in therapeutic contexts, including with monoclonal antibodies (Ros et al., 2020).

Fluorescence and Detection in Biological Systems

3-Bromo-1,2,4,5-tetrazine derivatives exhibit intrinsic fluorescence properties, making them useful for the late-stage functionalization of small molecules. Their fluorescence can be turned off through specific chemical reactions, such as inverse Electron-Demand Diels–Alder (iEDDA) cycloaddition. This property has been exploited in the detection and bioconjugation of compounds within biological systems, providing a valuable tool for studying cellular processes (Ros et al., 2022).

Antimalarial Effects

3-Bromo-6-(substituted phenyl)-1,2,4,5-tetrazines have been synthesized and studied for their antimalarial effects. The synthesis process involves oxidative cyclization and treatment with amines, leading to compounds that display modest antimalarial activity. This highlights the potential of this compound derivatives in medicinal chemistry (Werbel et al., 1979).

Coordination Chemistry and Materials Science

In coordination chemistry, 1,2,4,5-tetrazine and its derivatives, including this compound, are known for their unique properties such as electron and charge transfer phenomena. They can serve as bridging ligands in supramolecular materials, contributing to the development of advanced materials with specific electronic and structural properties (Kaim, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-bromo-6-phenyl-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-8-12-10-7(11-13-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMESVOTUQYIPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)

![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)

![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)